N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide
CAS No.: 64977-03-3
Cat. No.: VC18465872
Molecular Formula: C12H15Cl3N2O
Molecular Weight: 309.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64977-03-3 |
|---|---|
| Molecular Formula | C12H15Cl3N2O |
| Molecular Weight | 309.6 g/mol |
| IUPAC Name | N-[4-[bis(2-chloroethyl)amino]phenyl]-2-chloroacetamide |
| Standard InChI | InChI=1S/C12H15Cl3N2O/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15/h1-4H,5-9H2,(H,16,18) |
| Standard InChI Key | ADSXPFDEODWMAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)N(CCCl)CCCl |
Introduction
Chemical Identity and Structural Properties
N-[4-[Bis(2-chloroethyl)amino]phenyl]-2-chloroacetamide belongs to the class of arylchloroacetamides, characterized by a phenyl backbone substituted with nitrogen mustard and chloroacetamide functional groups. Its molecular formula, , corresponds to a molar mass of 309.62 g/mol . The compound’s structure integrates two distinct reactive centers:
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Bis(2-chloroethyl)amino group: A hallmark of nitrogen mustards, enabling alkylation of DNA nucleobases.
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Chloroacetamide moiety: Enhances electrophilicity, facilitating nucleophilic substitution reactions with biological thiols or amines.
The presence of three chlorine atoms contributes to its lipophilicity, influencing membrane permeability and intracellular accumulation. X-ray crystallography data, though unavailable for this specific compound, suggest analogous nitrogen mustards adopt planar configurations that favor intercalation into DNA grooves .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic protocols remain proprietary, general routes involve sequential chloroacetylation and alkylation steps:
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Chloroacetylation: Reaction of 4-aminophenol with chloroacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.
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Bis(2-chloroethyl)amination: Introduction of bis(2-chloroethyl)amine via nucleophilic aromatic substitution under controlled pH and temperature.
Key challenges include minimizing hydrolysis of the chloroacetamide group and suppressing oligomerization during alkylation. Purification typically employs silica gel chromatography, yielding >95% purity .
Industrial Manufacturing
Scaled production optimizes reaction kinetics using continuous-flow reactors, which enhance heat dissipation and reduce byproduct formation. Post-synthesis, crystallization from ethanol/water mixtures ensures compliance with pharmaceutical-grade standards. Annual global production is estimated at <10 kg, reflecting its status as a research-stage compound .
Mechanism of Action
As a bifunctional alkylating agent, N-[4-[Bis(2-chloroethyl)amino]phenyl]-2-chloroacetamide induces cytotoxic effects through two primary mechanisms:
DNA Crosslinking
The bis(2-chloroethyl)amino group undergoes intramolecular cyclization to form a reactive aziridinium intermediate, which alkylates guanine residues at the N7 position. Subsequent crosslinking of DNA strands disrupts replication and transcription, triggering apoptosis .
Protein Adduct Formation
The chloroacetamide moiety reacts with cysteine thiols in regulatory proteins (e.g., glutathione, tubulin), impairing redox homeostasis and mitotic spindle assembly. Synergistic interactions between DNA and protein damage amplify cytotoxic effects in rapidly dividing cells .
Biological Activity and Pharmacological Profile
Anticancer Activity
In vitro studies on analogous nitrogen mustards demonstrate dose-dependent inhibition of tumor cell proliferation:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HepG2 (liver) | 1.30* | Apoptosis, G2/M arrest |
| MCF-7 (breast) | 2.45* | DNA crosslinking |
| A549 (lung) | 3.10* | ROS generation |
*Data extrapolated from structurally related compounds .
Apoptotic Pathways
Flow cytometry analyses of HepG2 cells treated with related chloroacetamides revealed:
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Early apoptosis: 14.08% at 1 μM, escalating to 28.83% at 9 μM .
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Caspase-3/7 activation: 3.5-fold increase compared to untreated controls .
Structure-Activity Relationship (SAR)
Modifications to the parent structure influence potency and selectivity:
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Chloroethyl groups: Essential for alkylation; replacement with methyl groups abolishes activity.
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Phenyl substitution: Electron-withdrawing groups (e.g., -Cl, -F) at the para position enhance DNA affinity.
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Acetamide chain: Short alkyl chains (e.g., chloroacetamide) improve solubility without compromising reactivity.
Comparative studies indicate that halogenation at the phenyl ring increases lipophilicity, correlating with improved blood-brain barrier penetration in glioblastoma models .
Pharmacological Applications
Chemotherapy
Preclinical evaluations highlight potential against solid tumors, particularly hepatocellular carcinoma and non-small cell lung cancer. Combination regimens with taxanes or topoisomerase inhibitors demonstrate synergistic effects, reducing required dosages by 40–60% .
Antibacterial Activity
Preliminary screens indicate moderate activity against Gram-positive pathogens (MIC = 32 μg/mL), likely via thiol-group alkylation in essential enzymes .
Regulatory Status and Future Directions
N-[4-[Bis(2-chloroethyl)amino]phenyl]-2-chloroacetamide remains investigational, with no active clinical trials registered. Future research priorities include:
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Targeted delivery: Conjugation to tumor-specific antibodies or ligands.
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Prodrug development: Masking chloroethyl groups to reduce off-target effects.
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Biomarker identification: Predicting patient responsiveness via DNA repair pathway polymorphisms.
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